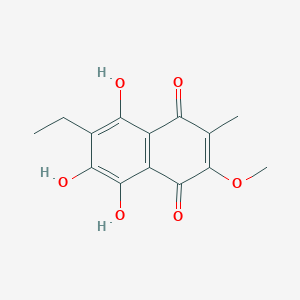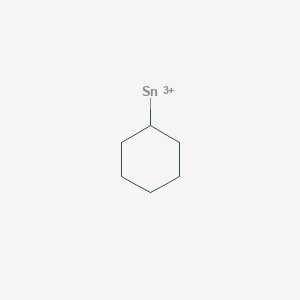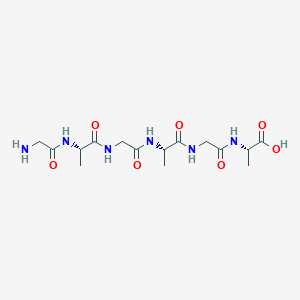
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine: is a synthetic peptide composed of repeating units of glycine and alanine. It is a relatively simple peptide with a molecular formula of C10H18N4O5 and a molecular weight of 274.27 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial processes often utilize automated peptide synthesizers to increase efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues under certain conditions.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or enzymatic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as carbodiimides and succinimides are used for coupling reactions.
Major Products:
Hydrolysis: Results in the formation of individual amino acids or shorter peptide fragments.
Oxidation: Produces oxidized derivatives of the peptide.
Substitution: Yields modified peptides with altered functional groups.
Scientific Research Applications
Chemistry: Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine is used as a model compound in peptide chemistry studies to understand peptide bond formation, stability, and reactivity .
Biology: In biological research, this peptide is used to study protein-protein interactions, enzyme-substrate specificity, and peptide transport mechanisms .
Industry: In materials science, this compound is explored for its potential use in the development of biocompatible materials and hydrogels .
Mechanism of Action
The mechanism of action of Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine depends on its specific application. In drug delivery, the peptide can enhance the stability and solubility of therapeutic agents. It may interact with cellular membranes, facilitating the transport of drugs into cells. The molecular targets and pathways involved vary based on the specific therapeutic context .
Comparison with Similar Compounds
Glycyl-L-alanylglycyl-L-alanine: A shorter peptide with similar properties.
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine: A longer peptide with additional glycine and alanine residues.
Uniqueness: this compound is unique due to its specific sequence and length, which confer distinct physicochemical properties. Its simplicity makes it an ideal model for studying fundamental aspects of peptide chemistry and biology .
Properties
CAS No. |
189352-02-1 |
|---|---|
Molecular Formula |
C15H26N6O7 |
Molecular Weight |
402.40 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H26N6O7/c1-7(19-10(22)4-16)13(25)17-5-11(23)20-8(2)14(26)18-6-12(24)21-9(3)15(27)28/h7-9H,4-6,16H2,1-3H3,(H,17,25)(H,18,26)(H,19,22)(H,20,23)(H,21,24)(H,27,28)/t7-,8-,9-/m0/s1 |
InChI Key |
TUMNSHSDHZALPE-CIUDSAMLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


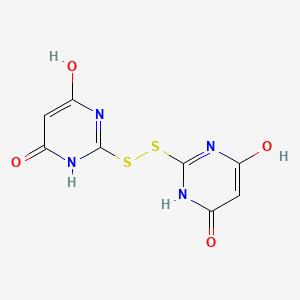
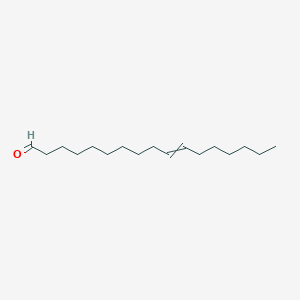
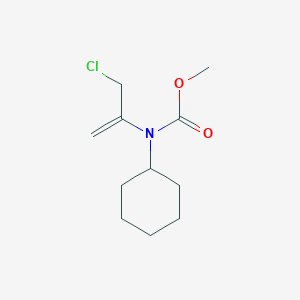
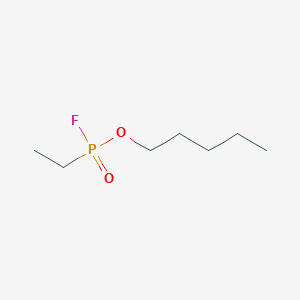
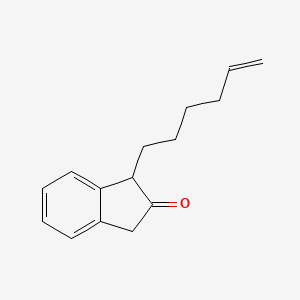
![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
![4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline](/img/structure/B12559897.png)
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)
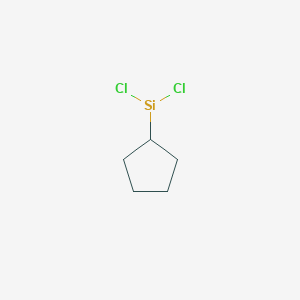
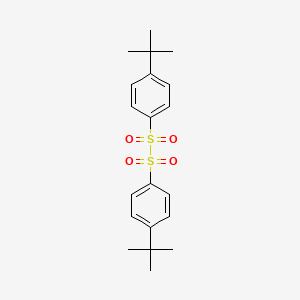
![6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid](/img/structure/B12559925.png)
